

# The Role of SYHA1813 in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SYHA1813 is a novel, potent, multi-kinase inhibitor that demonstrates significant promise in oncology by dually targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R). This dual-action mechanism allows SYHA1813 to remodel the tumor microenvironment (TME) by concurrently inhibiting tumor-associated angiogenesis and modulating the immunosuppressive landscape. Preclinical and early clinical data have highlighted its potential across a range of solid tumors, including melanoma, glioblastoma, and meningioma. This technical guide provides an in-depth analysis of the available data on SYHA1813, focusing on its mechanism of action, its quantifiable effects on the TME, and the experimental methodologies used to elucidate these properties.

### **Introduction: Targeting the Tumor Microenvironment**

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and therapeutic resistance.[1] Two key pillars of a permissive TME are aberrant angiogenesis, which provides tumors with essential nutrients and a route for dissemination, and the establishment of an immunosuppressive milieu, which allows cancer cells to evade immune surveillance.



**SYHA1813** is a small molecule inhibitor designed to dismantle these pillars by simultaneously targeting VEGFR2 and CSF1R.[2] VEGFR2 is the primary mediator of VEGF-driven angiogenesis, a critical process for tumor growth and metastasis.[1] CSF1R is crucial for the survival, differentiation, and function of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2-like phenotype that promotes tumor growth and dampens anti-tumor immunity.[2][3] By inhibiting both pathways, **SYHA1813** offers a multifaceted approach to cancer therapy aimed at normalizing the TME and rendering it less hospitable to tumor growth.

## Mechanism of Action: Dual Inhibition of VEGFR2 and CSF1R

**SYHA1813** functions as a selective tyrosine kinase inhibitor with high affinity for VEGFR2 and CSF1R.[2][4] The inhibition of these two receptors leads to a cascade of downstream effects that collectively remodel the TME.

### **Anti-Angiogenic Effects via VEGFR2 Inhibition**

**SYHA1813**'s targeting of VEGFR2 disrupts the VEGF signaling pathway, a central regulator of angiogenesis. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately resulting in a reduction of tumor vascularity.[5]

### Immunomodulatory Effects via CSF1R Inhibition

By inhibiting CSF1R, **SYHA1813** targets the TAM population within the TME. This inhibition is believed to have a dual effect: it can reduce the overall number of TAMs and can also repolarize the remaining TAMs from a pro-tumoral M2-like phenotype towards an anti-tumoral M1-like phenotype.[1] This shift can enhance anti-tumor immunity and potentially synergize with other immunotherapies.[5]

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways targeted by **SYHA1813** and a typical experimental workflow for its preclinical evaluation.





Click to download full resolution via product page

Figure 1: SYHA1813 Dual Inhibition of VEGFR2 and CSF1R Signaling Pathways.





Click to download full resolution via product page

Figure 2: Generalized Preclinical Evaluation Workflow for SYHA1813.

# **Quantitative Data on Tumor Microenvironment Modulation**

**Preclinical Efficacy in Melanoma Models** 



**SYHA1813** has demonstrated significant anti-tumor efficacy in preclinical melanoma xenograft models, both as a monotherapy and in combination with BRAF inhibitors.[6]

| Parameter                           | Model                               | Treatment<br>Group        | Dose                    | Result              | Reference |
|-------------------------------------|-------------------------------------|---------------------------|-------------------------|---------------------|-----------|
| Tumor<br>Growth<br>Inhibition       | BRAF wild-<br>type (MeWo)           | SYHA1813<br>Monotherapy   | 5 mg/kg                 | 72.5% inhibition    | [6]       |
| Tumor<br>Growth<br>Inhibition       | BRAF<br>V600E-<br>mutant<br>(A375)  | SYHA1813<br>Monotherapy   | 5 mg/kg                 | 79.8% inhibition    | [6]       |
| Tumor<br>Growth<br>Inhibition       | BRAF<br>V600E-<br>mutant<br>(A375)  | SYHA1813 +<br>Vemurafenib | 2.5 mg/kg +<br>20 mg/kg | 72.9%<br>inhibition | [6]       |
| Systemic<br>Metastasis<br>Reduction | Intracardiac<br>Metastasis<br>Model | SYHA1813                  | Not Specified           | 76.6%<br>reduction  | [6]       |

### **Modulation of TME Markers in Melanoma Models**

Immunohistochemical analysis of tumor tissues from preclinical melanoma models revealed significant modulation of key TME markers following **SYHA1813** treatment.[1]

| Marker      | Function                   | Effect of SYHA1813 | Reference |
|-------------|----------------------------|--------------------|-----------|
| CD31, CD105 | Angiogenesis               | Reduced Expression | [1]       |
| F4/80       | Macrophage<br>Infiltration | Reduced Expression | [1]       |
| CD206       | M2 Macrophage<br>Marker    | Reduced Expression | [1]       |
| Ki67        | Cell Proliferation         | Reduced Expression | [1]       |



### Phase I Clinical Trial in High-Grade Glioma and Advanced Solid Tumors

A Phase I dose-escalation study of **SYHA1813** has been conducted in patients with recurrent high-grade gliomas (HGG) or advanced solid tumors.[2]

| Parameter                        | Patient Population                          | Result                             | Reference |
|----------------------------------|---------------------------------------------|------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)     | Recurrent HGG /<br>Advanced Solid<br>Tumors | 15 mg once daily                   | [7]       |
| Objective Response<br>Rate (ORR) | Evaluable Patients (n=10)                   | 20% (2 Partial<br>Responses)       | [7]       |
| Disease Control Rate (DCR)       | Evaluable Patients (n=10)                   | 90% (2 PR + 7 Stable<br>Disease)   | [7]       |
| Soluble VEGFR2<br>(sVEGFR2)      | Plasma Biomarker                            | Significant Reduction (P = 0.0023) | [7][8]    |
| VEGFA                            | Plasma Biomarker                            | Significant Increase (P = 0.0092)  | [7][8]    |
| Placental Growth<br>Factor (PGF) | Plasma Biomarker                            | Significant Increase (P = 0.0484)  | [7]       |

# Experimental Protocols In Vivo Xenograft Studies (Melanoma)

- Cell Lines: BRAF wild-type MeWo and BRAF V600E-mutant A375 human melanoma cell lines were used.[9]
- Animal Models: Subcutaneous xenograft models were established in NOD-SCID mice. An intracardiac metastasis model was established in nude mice using GFP-Luc-labeled A375 cells.[9]
- Drug Administration: SYHA1813 was administered orally at doses of 2.5 mg/kg or 5 mg/kg.
   For combination studies, vemurafenib was administered at 20 mg/kg.[9]



- Tumor Growth Assessment: Tumor volumes were monitored regularly. Tumor growth inhibition was calculated at the end of the study.[9]
- Immunohistochemistry (IHC): Tumor tissues were harvested, fixed, and paraffin-embedded.
   Sections were stained with antibodies against CD31, CD105, F4/80, CD206, and Ki67 to assess angiogenesis, macrophage infiltration and polarization, and cell proliferation, respectively.[9]

## Phase I Clinical Trial (Recurrent HGG / Advanced Solid Tumors)

- Study Design: A dose-escalation study using a combination of accelerated titration and a 3+3 design.[2][7]
- Patient Population: Patients with recurrent high-grade gliomas (WHO grade III or IV) or other advanced solid tumors.
- Dosing: **SYHA1813** was administered orally, once daily, with doses escalating from 5 mg to 30 mg.[2]
- Endpoints: The primary endpoints were safety, tolerability, and determination of the MTD. Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (ORR, DCR).[2]
- Biomarker Analysis: Plasma levels of sVEGFR2, VEGFA, and PGF were measured at baseline and during treatment.[7][8]

### **Current and Future Clinical Development**

**SYHA1813** is currently being investigated in a Phase II clinical trial for the treatment of recurrent or progressive high-grade meningioma (NCT06739213).[10] This is a randomized, controlled, open-label, multicenter study designed to evaluate the efficacy and safety of **SYHA1813** compared to the investigator's choice of treatment.[10] The primary endpoint is progression-free survival at 6 months.[3]

### Conclusion



SYHA1813 represents a promising therapeutic agent that targets the tumor microenvironment through the dual inhibition of VEGFR2 and CSF1R. The available preclinical and early clinical data demonstrate its ability to inhibit tumor growth and metastasis by suppressing angiogenesis and modulating the immune landscape. The quantitative changes in biomarkers such as CD31, CD206, and sVEGFR2 provide clear evidence of its on-target activity. As SYHA1813 progresses through further clinical development, its potential as a monotherapy or in combination with other anti-cancer agents will be further elucidated, offering new hope for patients with a variety of solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dual targeting of VEGFR2 and CSF1R with SYHA1813 confers novel strategy for treating both BRAF wild-type and mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II Study of SYHA1813 for Recurrent or Progressive High-Grade Meningioma [clin.larvol.com]
- 4. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]
- 5. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently crosses the blood–brain barrier and exhibits potent activity against glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of VEGFR2 and CSF1R with SYHA1813 confers novel strategy for treating both BRAF wild-type and mutant melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase II Study of SYHA1813 for Recurrent or Progressive High-Grade Meningioma (NCT06739213) [ancora.ai]
- 8. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Frontiers | A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair [frontiersin.org]
- 10. A Phase II Study of SYHA1813 for Recurrent or Progressive High-Grade Meningioma |
   Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [The Role of SYHA1813 in Modulating the Tumor Microenvironment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380502#role-of-syha1813-in-tumor-microenvironment-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com